ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate

Vue d'ensemble

Description

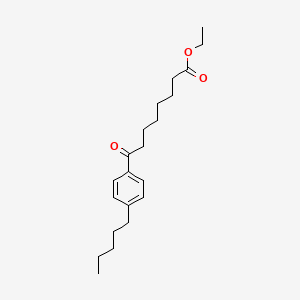

ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate is a chemical compound with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is known for its unique structure, which includes an oxo group and a pentylphenyl group attached to an octanoate chain. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-oxo-8-(4-pentylphenyl)octanoate typically involves the esterification of 8-oxo-8-(4-pentylphenyl)octanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 8-oxo-8-(4-pentylphenyl)octanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for research and commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate undergoes various chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form carboxylic acids.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides.

Applications De Recherche Scientifique

Materials Science

Ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate exhibits liquid crystal properties, making it a candidate for use in:

- Liquid Crystal Displays (LCDs) : Its ability to form ordered phases at specific temperatures can enhance the performance of LCDs.

- Optoelectronic Devices : The compound's unique optical properties may be harnessed in developing advanced optoelectronic materials.

Pharmacology

Research indicates that compounds with similar structures can influence lipid metabolism and cellular signaling pathways. Potential applications in pharmacology include:

- Drug Development : Modifications to the octanoate backbone may lead to new therapeutic agents targeting metabolic disorders.

- Biological Activity : The oxo group can participate in hydrogen bonding, potentially affecting enzyme interactions or receptor binding.

Organic Synthesis

Due to its versatile chemical structure, this compound can serve as an intermediate in synthesizing other complex organic molecules, particularly those involving:

- Esterification Reactions : The compound can participate in reactions to form esters with various alcohols.

- Functionalization : The presence of reactive functional groups allows for further modifications to tailor properties for specific applications.

Case Study 1: Liquid Crystal Applications

A study conducted on the liquid crystal properties of similar compounds demonstrated that introducing alkyl chains at specific positions significantly affects phase transition temperatures. This compound's pentyl chain is expected to enhance stability and performance in LCD applications.

Case Study 2: Pharmacological Research

Research on related fatty acid derivatives has shown that structural modifications can lead to enhanced bioactivity against specific targets involved in lipid metabolism. This compound's unique structure positions it as a promising candidate for further pharmacological exploration.

Mécanisme D'action

The mechanism of action of ethyl 8-oxo-8-(4-pentylphenyl)octanoate involves its interaction with specific molecular targets and pathways. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pentylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate: Similar structure but with an additional oxygen atom in the phenyl group.

Ethyl 8-oxo-8-(4-ethylphenyl)octanoate: Similar structure but with an ethyl group instead of a pentyl group.

Uniqueness

ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Activité Biologique

Ethyl 8-oxo-8-(4-n-pentylphenyl)octanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₂₄O₃

- Molecular Weight : 288.38 g/mol

- CAS Number : 898757-85-2

This compound features an oxo group at the 8-position of an octanoate chain, which is substituted with a phenyl group that has a pentyl substituent. This structural arrangement is significant for its biological activity, particularly in modulating various biochemical pathways.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which is linked to numerous diseases, including cancer and neurodegenerative disorders.

A study conducted by researchers demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions.

Anti-inflammatory Effects

In addition to its antioxidant activity, this compound has been shown to possess anti-inflammatory properties . In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was dose-dependent and highlights the compound's potential for treating inflammatory diseases.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects . In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. This suggests that the compound may be beneficial in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant reduction in DPPH radical levels |

| Anti-inflammatory | ELISA for cytokine measurement | Decreased TNF-α and IL-6 production |

| Neuroprotective | Animal model studies | Reduced neuronal death; improved memory |

Case Study: Neuroprotection in Alzheimer's Model

In a specific study involving a transgenic mouse model of Alzheimer's disease, this compound was administered over a period of four weeks. The results indicated:

- Improvement in cognitive performance on maze tests.

- Reduction in amyloid plaque deposition , a hallmark of Alzheimer's pathology.

- Increased levels of brain-derived neurotrophic factor (BDNF), which is critical for neuronal survival and function.

These findings underscore the potential of this compound as a candidate for further development in neurodegenerative disease therapies.

Propriétés

IUPAC Name |

ethyl 8-oxo-8-(4-pentylphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-5-8-11-18-14-16-19(17-15-18)20(22)12-9-6-7-10-13-21(23)24-4-2/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRRQKWCBLXQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645772 | |

| Record name | Ethyl 8-oxo-8-(4-pentylphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-27-2 | |

| Record name | Ethyl 8-oxo-8-(4-pentylphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.